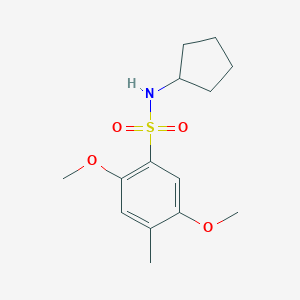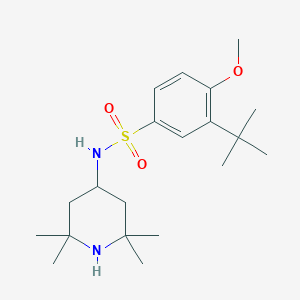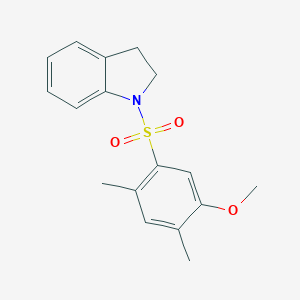
Crotononitrile, 2-anilino-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crotononitrile, 2-anilino-4-phenyl-, also known as CAP, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is a member of the nitrile family and is widely used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Crotononitrile, 2-anilino-4-phenyl- is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Crotononitrile, 2-anilino-4-phenyl- has been shown to inhibit the activity of various proteases, including cathepsin B and L, which are involved in the degradation of extracellular matrix proteins. Crotononitrile, 2-anilino-4-phenyl- has also been shown to inhibit the activity of various kinases, including JNK and ERK, which are involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
Crotononitrile, 2-anilino-4-phenyl- has been shown to exhibit a variety of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells. Crotononitrile, 2-anilino-4-phenyl- has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, Crotononitrile, 2-anilino-4-phenyl- has been shown to exhibit antiviral activity against various viruses, including HIV-1 and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
Crotononitrile, 2-anilino-4-phenyl- has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, it exhibits a variety of biological activities, making it a versatile tool for studying various biological processes. However, Crotononitrile, 2-anilino-4-phenyl- also has some limitations. It is toxic and can pose a risk to researchers if proper safety precautions are not taken. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving Crotononitrile, 2-anilino-4-phenyl-. One area of interest is the development of Crotononitrile, 2-anilino-4-phenyl--based drugs for the treatment of various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of Crotononitrile, 2-anilino-4-phenyl- and its potential interactions with other molecules. Finally, the synthesis of novel Crotononitrile, 2-anilino-4-phenyl- analogs with improved biological activity and reduced toxicity is an area of active research.
Synthesemethoden
The synthesis of Crotononitrile, 2-anilino-4-phenyl- involves the reaction of crotonaldehyde with aniline and benzyl cyanide. This reaction is typically carried out in the presence of a catalyst such as piperidine or pyridine. The resulting product is then purified using various techniques such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Crotononitrile, 2-anilino-4-phenyl- has been extensively studied for its potential applications in the field of scientific research. It has been found to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antiviral properties. Crotononitrile, 2-anilino-4-phenyl- has also been shown to inhibit the activity of various enzymes, including proteases and kinases, making it a potential target for drug development.
Eigenschaften
CAS-Nummer |
14627-90-8 |
|---|---|
Molekularformel |
C10H20O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
(Z)-2-anilino-4-phenylbut-2-enenitrile |
InChI |
InChI=1S/C16H14N2/c17-13-16(18-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10,12,18H,11H2/b16-12- |
InChI-Schlüssel |
PQXJWVWZZGZNBE-VBKFSLOCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C/C=C(/C#N)\NC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)CC=C(C#N)NC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC=C(C#N)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)


![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)




